17-beta-Hydroxy Exemestane

描述

准备方法

合成路线和反应条件: 17β-羟基依西美坦的合成涉及多个步骤,从母体化合物依西美坦开始。 主要合成路线包括将依西美坦还原生成17β-二氢依西美坦,然后进行葡糖醛酸化生成17β-羟基依西美坦 . 反应条件通常涉及使用还原剂和特定酶来促进转化 .

工业生产方法: 17β-羟基依西美坦的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高效液相色谱 (HPLC) 和质谱 (MS) 来确保最终产品的纯度和质量 .

化学反应分析

反应类型: 17β-羟基依西美坦经历各种化学反应,包括:

氧化: 将羟基转化为酮。

还原: 将酮还原为羟基。

取代: 用其他取代基取代官能团.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 条件取决于引入的取代基.

形成的主要产物: 这些反应形成的主要产物包括 17β-羟基依西美坦的各种羟基化和酮衍生物 .

科学研究应用

Chemistry

- Analytical Reference Standard : 17-beta-Hydroxy Exemestane serves as a reference standard in analytical chemistry for quantifying Exemestane and its metabolites. It is essential for method development and validation in pharmacokinetic studies.

- Chemical Reactions : The compound undergoes various chemical reactions including oxidation and reduction. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

- Enzyme Activity Studies : Research has focused on the effects of this compound on enzyme activity and hormone regulation. It has been shown to bind to androgen receptors, suggesting potential androgenic effects that could influence bone health .

- Cell Proliferation Studies : In vitro studies indicate that this compound can stimulate cell cycle progression in breast cancer cell lines, demonstrating its dual role as both an anti-estrogen and an androgenic compound .

Medicine

- Breast Cancer Treatment : The primary application of this compound is in the treatment of estrogen receptor-positive breast cancer. Clinical trials have demonstrated that patients receiving Exemestane experience improved outcomes compared to those on alternative therapies like Tamoxifen .

- Pharmacogenetics : Studies have explored genetic variations affecting metabolism of Exemestane, particularly focusing on UGT2B17 copy number variations that influence plasma levels of its metabolites, which could impact therapeutic efficacy and safety .

Industry

- Pharmaceutical Production : In the pharmaceutical industry, this compound is utilized in the synthesis of Exemestane-based medications and as a quality control standard to ensure consistency in drug formulation.

Clinical Trials

- Intergroup Exemestane Study : This pivotal trial involved over 4,700 postmenopausal women who had previously undergone treatment with Tamoxifen. Results indicated a significant reduction in the risk of breast cancer recurrence among those switched to Exemestane after Tamoxifen therapy .

- Pharmacogenetic Insights : A study assessing UGT2B17 polymorphisms revealed that variations significantly affect the metabolism of 17-beta-Dihydroexemestane, providing insights into personalized treatment strategies for breast cancer patients .

作用机制

17β-羟基依西美坦通过不可逆地与芳香化酶的活性位点结合发挥作用,导致其永久性抑制 . 这阻止了雄激素转化为雌激素,从而降低了体内雌激素水平 . 分子靶标包括芳香化酶和雌激素受体 .

类似化合物:

阿那曲唑: 用于治疗乳腺癌的非甾体类芳香化酶抑制剂.

来曲唑: 另一种非甾体类芳香化酶抑制剂,具有类似的作用机制.

17β-羟基依西美坦的独特性: 与非甾体类芳香化酶抑制剂不同,17β-羟基依西美坦是一种甾体化合物,通过其雄激素活性可能对骨骼健康产生额外的有益影响 . 这使其与其他芳香化酶抑制剂相比具有独特性 .

相似化合物的比较

Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.

Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.

Uniqueness of 17β-Hydroxy Exemestane: Unlike non-steroidal aromatase inhibitors, 17β-Hydroxy Exemestane is a steroidal compound, which may exert additional beneficial effects on bone health through its androgenic activity . This makes it unique compared to other aromatase inhibitors .

生物活性

17-beta-Hydroxy Exemestane, a metabolite of the aromatase inhibitor exemestane, has garnered attention for its unique biological activities, particularly in the context of breast cancer treatment. This article delves into the compound's biological effects, mechanisms of action, and implications for therapeutic use, supported by data tables and relevant case studies.

Overview of Exemestane and Its Metabolites

Exemestane is a steroidal aromatase inhibitor used primarily for treating hormone-dependent breast cancer in postmenopausal women. Upon administration, it undergoes extensive metabolism, resulting in several active metabolites, including this compound (17β-DHE) and its cysteine conjugates. These metabolites play significant roles in modulating estrogen levels and influencing cancer cell behavior.

Binding Affinity

This compound exhibits a unique binding profile to steroid receptors:

- Androgen Receptor (AR) : It binds strongly to AR, exhibiting an IC50 value comparable to that of dihydrotestosterone (DHT) . This interaction suggests potential androgenic activity that may contribute to its biological effects.

- Estrogen Receptor (ER) : The binding affinity to ER is significantly weaker, indicating a selective action that may reduce estrogenic stimulation in breast cancer cells .

Cellular Effects

Research indicates that this compound influences cell proliferation and gene expression through both ER and AR pathways:

- At high concentrations, it promotes cell cycle progression in MCF-7 and T47D breast cancer cells via ER activation.

- At lower concentrations, it selectively activates AR in T47D cells, leading to increased AR protein levels and downregulation of ERalpha .

In Vitro Studies

A study analyzing the effects of this compound on breast cancer cell lines demonstrated:

- Proliferation : The compound induced proliferation at high concentrations (sub-micromolar to micromolar range) through ER activation.

- AR Activation : At low nanomolar concentrations, it activated AR selectively in T47D cells, paralleling the effects observed with R1881, a known synthetic androgen .

In Vivo Studies

In vivo assessments have shown that this compound contributes to lowering circulating estrogen levels. The metabolite's ability to inhibit aromatase activity was confirmed through studies measuring estrone formation in ovarian tissues. Notably:

- Inhibition Potency : 17-beta-DHE exhibited significant inhibition of estrone formation at 10 µM concentration (63% inhibition), highlighting its potential as an effective modulator of estrogen synthesis .

- Pharmacokinetics : The pharmacokinetic profile indicates high circulating levels of 17-beta-DHE in patients undergoing treatment with exemestane, suggesting its relevance in therapeutic outcomes .

Data Summary Table

| Parameter | Value |

|---|---|

| IC50 for AR Binding | 10.44 nM (strong affinity) |

| IC50 for Estrone Formation | 9.2 ± 2.7 µM (significant inhibition) |

| Proliferation Induction | High concentrations induce cell cycle progression |

| Circulating Levels | High levels observed in patients on exemestane |

| Mechanism of Action | Dual action via ER and AR pathways |

Implications for Therapy

The dual activity of this compound as both an androgen and a weak estrogen modulator presents intriguing possibilities for breast cancer therapy. Its ability to activate AR may offer protective effects on bone density, which is often compromised during aromatase inhibitor therapy . Furthermore, understanding the pharmacodynamics of this metabolite could lead to more personalized approaches in managing hormone receptor-positive breast cancers.

属性

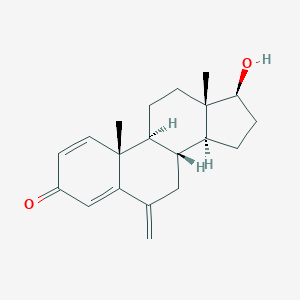

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDPYPMRHKQTDM-NHWXPXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464522 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122370-91-6, 140461-66-1 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DIHYDROEXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。